N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride
CAS No.: 1609403-13-5
Cat. No.: VC3021010
Molecular Formula: C5H10Cl2N2S
Molecular Weight: 201.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1609403-13-5 |
---|---|
Molecular Formula | C5H10Cl2N2S |
Molecular Weight | 201.12 g/mol |
IUPAC Name | N-methyl-1-(1,3-thiazol-4-yl)methanamine;dihydrochloride |
Standard InChI | InChI=1S/C5H8N2S.2ClH/c1-6-2-5-3-8-4-7-5;;/h3-4,6H,2H2,1H3;2*1H |
Standard InChI Key | UNDLNBKOVSAJHM-UHFFFAOYSA-N |
SMILES | CNCC1=CSC=N1.Cl.Cl |
Canonical SMILES | CNCC1=CSC=N1.Cl.Cl |
Introduction
Chemical Structure and Properties
N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride consists of a thiazole ring core with a methylamino substituent at the 4-position. The compound exists as a dihydrochloride salt, which enhances its stability and solubility for research applications compared to the free base form.
The molecular formula is C₅H₁₀Cl₂N₂S with a molecular weight of 201.12 g/mol. The thiazole core, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, provides a scaffold for various biological interactions. The methylamine group at the 4-position, further modified by N-methylation, contributes to its specific activity profile.
Identification Parameters
Accurate identification of this compound relies on several key parameters that distinguish it from related structures:
Parameter | Value |
---|---|
CAS Number | 1609403-13-5 (alternative: 7771-09-7) |
IUPAC Name | N-methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride |
Molecular Formula | C₅H₁₀Cl₂N₂S |
Molecular Weight | 201.12 g/mol |
InChI Key | UNDLNBKOVSAJHM-UHFFFAOYSA-N |
Canonical SMILES | CNCC1=CSC=N1.Cl.Cl |
The compound's thiazole ring structure provides distinctive spectroscopic properties that aid in its identification and characterization. NMR spectroscopy typically reveals characteristic signals for the thiazole proton (δ 8.2–8.4 ppm) and methylamine protons (δ 2.5–3.0 ppm).
Physical and Chemical Properties
The physical and chemical properties of N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride significantly influence its behavior in various research settings:
Property | Characteristic |
---|---|
Physical State | Solid at room temperature |
Appearance | White to off-white crystalline powder |
Solubility | Highly soluble in water; soluble in methanol and DMSO |
Stability | Stable under normal conditions; sensitive to prolonged exposure to moisture |
pH in Solution | Acidic due to hydrochloride salt formation |
The dihydrochloride salt formation significantly enhances water solubility, making the compound suitable for biological assays and pharmaceutical research where aqueous environments are common. This improved solubility profile is a crucial advantage over the free base form, particularly for in vitro studies requiring dissolved compounds .
Synthesis Methods
The synthesis of N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride typically involves several chemical steps, beginning with thiazole derivatives and culminating in salt formation.
Synthetic Routes
Several approaches can be employed for synthesizing this compound:
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Mannich Reaction Pathway: This commonly utilized method involves the reaction of a thiazole derivative with methylamine in the presence of formaldehyde under acidic conditions. The reaction occurs under controlled temperature conditions, typically in solvents such as ethanol or methanol.
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Reductive Amination: Another viable approach involves reacting thiazole-4-carbaldehyde with methylamine, followed by reduction using appropriate reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride.
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Salt Formation: The free base N-Methyl-1-(1,3-thiazol-4-yl)methanamine is treated with hydrochloric acid to form the dihydrochloride salt. This can be accomplished by introducing gaseous HCl into a solution of the free base in an appropriate solvent such as diethyl ether .
Purification and Characterization
After synthesis, purification typically involves recrystallization from suitable solvents to obtain the pure compound. Structural confirmation employs various analytical techniques:
Technique | Purpose | Typical Results |
---|---|---|
¹H NMR | Confirmation of hydrogen environments | Thiazole proton (δ 8.2–8.4 ppm); methylamine protons (δ 2.5–3.0 ppm) |
¹³C NMR | Carbon skeleton verification | Thiazole carbons (C2: δ 160–165 ppm) |
Mass Spectrometry | Molecular weight confirmation | M+ peak corresponding to the molecular ion |
Elemental Analysis | Composition verification | C, H, N, S percentages within ±0.4% of theoretical values |
Purity assessment typically employs reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column, with purity standards generally requiring >98% for research applications.
Biological Activities
N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride and related thiazole derivatives demonstrate diverse biological activities that contribute to their research significance.
Antimicrobial Properties
Thiazole derivatives are recognized for their broad-spectrum antimicrobial activities against various pathogens. The thiazole ring can interact with specific enzymes and proteins in microbial cells, disrupting essential cellular processes.
Pathogen Type | Activity Level | Mechanism of Action |
---|---|---|
Gram-positive bacteria | Moderate to High | Inhibition of cell wall synthesis; disruption of protein synthesis |
Gram-negative bacteria | Moderate | Membrane integrity disruption; enzyme inhibition |
Fungi | Variable | Ergosterol biosynthesis inhibition |
Mycobacteria | Moderate | Multiple cellular targets |
Research suggests that the specific substitution pattern on the thiazole ring significantly influences antimicrobial efficacy, with the 4-position substitution (as in this compound) often contributing to enhanced activity against certain bacterial strains.
Antitumor Activity
Studies indicate that thiazole derivatives can exhibit significant cytotoxicity against various cancer cell lines. The mechanisms typically involve:
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Apoptosis Induction: Activation of programmed cell death pathways in cancer cells
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Cell Cycle Disruption: Interference with critical phases of the cell division cycle
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Enzyme Inhibition: Targeting of enzymes essential for cancer cell proliferation
Research has shown that compounds similar to N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride demonstrate activity against cancer cell lines such as A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells, with IC₅₀ values typically in the micromolar range.
Additional Biological Effects
Beyond antimicrobial and antitumor activities, thiazole derivatives exhibit a range of other biological effects:
Activity | Mechanism | Potential Applications |
---|---|---|
Antiviral | Inhibition of viral replication enzymes | Treatment of viral infections |
Anti-inflammatory | Reduction of inflammatory mediator production | Management of inflammatory conditions |
Analgesic | Modulation of pain receptor pathways | Pain relief |
Diuretic | Enhanced urine production | Treatment of edema, hypertension |
Anticonvulsant | Neuronal excitability modulation | Seizure management |
The thiazole scaffold's ability to interact with diverse biological targets explains this wide spectrum of activities, making compounds like N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride valuable starting points for developing targeted therapeutics.
Research Applications
The unique structural and biological properties of N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride make it valuable for various scientific research applications.
Chemical Synthesis Applications
As a reagent in organic synthesis, this compound serves as a building block for constructing more complex molecular architectures. Its thiazole structure allows participation in various chemical reactions:
Reaction Type | Description | Potential Products |
---|---|---|
Oxidation | Reactions with oxidizing agents to modify functional groups | N-oxides, sulfoxides, sulfones |
Reduction | Transformation using reducing agents | Reduced thiazole derivatives |
Substitution | Replacement of functional groups | Diversely substituted derivatives |
Coupling | Formation of new carbon-carbon or carbon-heteroatom bonds | Extended molecular structures |
The compound's ability to serve as a versatile building block makes it essential for synthesizing pharmaceuticals and agrochemicals with specific structural requirements.
Biochemical Research
In biological research, N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride finds application in biochemical assays, acting as a probe for studying enzyme activities and interactions within biological systems. This functionality proves crucial for understanding metabolic pathways and developing enzyme inhibitors.
The compound can be employed to:
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Investigate enzyme-substrate interactions
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Explore structure-activity relationships in biological systems
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Develop analytical methods for detecting related compounds
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Serve as a reference standard in biochemical assays
Drug Discovery Applications
The compound's diverse biological activities position it as a valuable tool in drug discovery efforts:
Application | Description | Research Value |
---|---|---|
Lead Compound | Starting point for structural modifications | Development of novel therapeutic agents |
Pharmacophore Mapping | Identification of essential structural features | Design of target-specific compounds |
Structure-Activity Studies | Understanding how structural changes affect activity | Optimization of biological properties |
Mechanism Investigations | Elucidation of biological targets and pathways | Understanding disease processes |
Research indicates particular promise in developing antimicrobial and anticancer agents, with thiazole derivatives showing efficacy against resistant bacterial strains and various tumor cell lines.
Classification | Symbol | Signal Word | Hazard Statements |
---|---|---|---|
Irritant | GHS07 | Warning | H315: Causes skin irritation; H319: Causes serious eye irritation |
These hazard classifications mandate specific handling protocols to minimize exposure risks and prevent adverse effects .
Comparative Analysis with Related Compounds
Comparing N-Methyl-1-(1,3-thiazol-4-yl)methanamine dihydrochloride with structurally related compounds provides insights into structure-activity relationships and potential optimization strategies.
Structural Analogs
Several thiazole derivatives share core similarities but differ in substitution patterns:
Compound | Key Structural Difference | CAS Number | Distinctive Properties |
---|---|---|---|
N-Methyl-1-(1,3-thiazol-2-yl)methanamine dihydrochloride | Substitution at 2-position instead of 4-position | 2103398-78-1 | Different biological activity profile |
N-Methyl-1-(2-phenyl-1,3-thiazol-4-yl)methanamine dihydrochloride | Additional phenyl group at 2-position | 921101-66-8 | Enhanced lipophilicity, potentially increased binding affinity |
N-Methyl-1-(2-methyl-1,3-thiazol-4-yl)methanamine dihydrochloride | Methyl group at 2-position | 74892089 | Modified electronic properties of thiazole ring |
2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride | Isopropyl group at 2-position, single HCl | 908591-25-3 | Increased lipophilicity, different solubility profile |
These structural variations significantly impact physicochemical properties and biological activities, providing valuable insights for designing compounds with optimized profiles .
Structure-Activity Relationships
Analysis of structure-activity relationships reveals how structural modifications influence biological activities:
Structural Feature | Effect on Activity | Biological Implications |
---|---|---|
Thiazole core | Essential for baseline activity | Provides key pharmacophore for target binding |
Substitution position (2 vs. 4) | Alters electronic distribution and binding geometry | Changes target selectivity and potency |
Additional aromatic groups | Generally enhances potency | Provides additional binding interactions |
Alkyl substitutions | Modifies lipophilicity and steric properties | Affects membrane permeability and target fit |
Salt form (mono vs. dihydrochloride) | Impacts solubility and dissolution rate | Influences bioavailability in aqueous environments |
Understanding these relationships guides rational design of new compounds with enhanced potency, selectivity, or pharmacokinetic properties .
Supplier | Product Information | Package Size | Price (USD) |
---|---|---|---|
TRC | Product #M103378 | 500mg | $265 |
ChemBridge Corporation | Product #BB-2102331 | 5g | $297 |
These commercial sources provide researchers with access to high-purity material for various scientific applications .
Research Market Applications
The primary market applications for this compound include:
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Pharmaceutical Research: Used in drug discovery programs targeting infectious diseases, cancer, and inflammatory conditions
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Academic Research: Employed in studies of structure-activity relationships and biological mechanisms
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Chemical Industry: Utilized as a building block for synthesizing more complex molecules
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Analytical Chemistry: Serves as a reference standard for method development and validation
The compound's diverse biological profile and synthetic utility drive its continued relevance in research settings.
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